molecular formula C9H16ClNO3 B2918322 1-(Aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride CAS No. 2228807-95-0

1-(Aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride

Cat. No.: B2918322
CAS No.: 2228807-95-0
M. Wt: 221.68
InChI Key: ZOBFTMMBLDOIPB-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride is a complex organic compound with potential applications in various scientific fields. Its unique structure and properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through multiple synthetic routes, often involving the formation of the oxabicyclo[211]hexane ring followed by functional group modifications One common method involves the cyclization of appropriate precursors under acidic conditions to form the oxabicyclo[21

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using reactors designed to handle the specific reaction conditions required for the formation of the oxabicyclo[2.1.1]hexane ring and subsequent functional group modifications. The process may include steps such as distillation, crystallization, and purification to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-(Aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride has several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a tool for studying biological processes and interactions.

  • Industry: Use in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which 1-(Aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to biological effects.

Comparison with Similar Compounds

  • Gabapentin: A synthetic analog of gamma-aminobutyric acid (GABA) with anticonvulsant and analgesic properties.

  • Aminomethyl propanol: An organic compound used as a buffer and precursor to other organic compounds.

  • 1-Aminomethyl-5-methoxyindane: A selective serotonin releasing agent (SSRA) developed for research purposes.

Uniqueness: 1-(Aminomethyl)-3,3-dimethyl-2-oxabicyclo[21

Biological Activity

1-(Aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride, with the CAS number 2228807-95-0, is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₉H₁₆ClNO₃
Molecular Weight 221.68 g/mol
CAS Number 2228807-95-0
Density Not Available
Boiling Point Not Available
Melting Point Not Available

Preliminary studies suggest that this compound may interact with various biological targets, including neurotransmitter systems and enzymes. Its structural similarity to known pharmacological agents indicates potential roles in modulating neurotransmitter activity and influencing metabolic pathways.

Pharmacological Studies

Research focusing on similar compounds has highlighted several potential pharmacological effects:

  • Neurotransmitter Modulation : Compounds with similar bicyclic structures have been shown to impact neurotransmitter systems, particularly in the modulation of serotonin and dopamine pathways.
  • Antimicrobial Activity : Some related compounds exhibit antimicrobial properties, suggesting that this compound may also have potential applications in treating infections.

Case Studies

  • Case Study on Neuroprotective Effects :
    A study investigated the neuroprotective effects of structurally analogous bicyclic compounds in models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress markers and promote neuronal survival, suggesting a similar potential for this compound.
  • Antimicrobial Efficacy :
    Research conducted on related bicyclic acids demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is useful:

Compound NameKey FeaturesBiological Activity
Ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylateLacks additional methyl groups; simpler structurePotential pharmacological properties
3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylateIncorporates a phenyl group; different activity profileVarying antimicrobial effects
Ethyl (1R,4R)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylateContains an iodine substituent; different reactivityAltered pharmacokinetics

Future Directions

Further research is necessary to elucidate the specific biological mechanisms of action for this compound. Key areas for future investigation include:

  • In Vivo Studies : Conducting animal studies to assess therapeutic efficacy and safety.
  • Mechanistic Studies : Understanding the molecular interactions at play within biological systems.
  • Clinical Trials : Exploring potential clinical applications in neurodegenerative diseases and infections.

Properties

IUPAC Name

1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.ClH/c1-7(2)9(6(11)12)3-8(4-9,5-10)13-7;/h3-5,10H2,1-2H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBFTMMBLDOIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CC(C2)(O1)CN)C(=O)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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